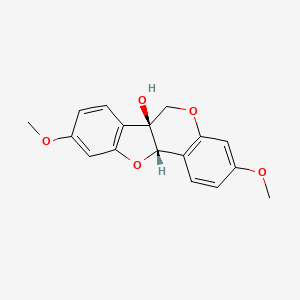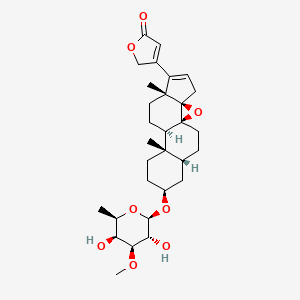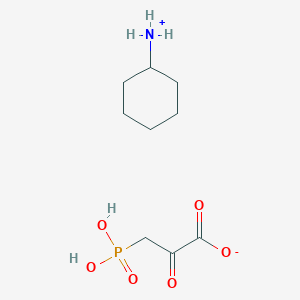
(-)-Variabilin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Variabilin is a small molecule that has recently emerged as a promising agent for the study of a wide range of biological processes. It is a naturally occurring compound found in the bark of the beech tree, and is known to have a wide range of biological activities. This compound has been used in laboratory studies to investigate a variety of biological processes, including cell signaling, cell death, and gene expression. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
Aplicaciones Científicas De Investigación
Platelet Aggregation Inhibition : Variabilin, isolated from the salivary glands of the hard tick Dermacentor variabilis, acts as a potent antagonist of the fibrinogen receptor glycoprotein IIb-IIIa and the vitronectin receptor αvβ3, making it a novel inhibitor of human platelet aggregation (Wang et al., 1996).
Fish-Predation Deterrent : In marine ecology, variabilin identified in the Western Atlantic sponge Ircinia strobilina acts as a feeding deterrent for reef fishes, highlighting its ecological significance (Epifanio et al., 1999).
Anticancer Activity : A study on encapsulating variabilin in stearic acid solid lipid nanoparticles revealed enhanced anticancer activity in vitro. This encapsulation improved the stability and cytotoxic activity of variabilin, particularly against prostate cancer cell lines (Lerata et al., 2020).
Phospholipase A2 Inhibition and Anti-inflammatory Activity : Variabilin has been identified as a novel inhibitor of phospholipase A2, showing efficacy in vitro and in vivo as an anti-inflammatory agent. It also inhibits leukotriene B4 production by human neutrophils (Escrig et al., 1997).
Chemotaxonomic Marker : In the field of taxonomy, variabilin serves as an important chemotaxonomic marker for the family Irciniidae, particularly in the sponge Sarcotragus (Liu et al., 2007).
Mecanismo De Acción
(-)-Variabilin, also known as (6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-6a-ol, is a compound of interest in the field of pharmacology. This article aims to provide an overview of its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Propiedades
IUPAC Name |
(6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-6a-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-19-10-3-5-12-14(7-10)21-9-17(18)13-6-4-11(20-2)8-15(13)22-16(12)17/h3-8,16,18H,9H2,1-2H3/t16-,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPGAJNPGZZNBM-DLBZAZTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(CO2)(C4=C(O3)C=C(C=C4)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]3[C@@](CO2)(C4=C(O3)C=C(C=C4)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is (-)-Variabilin?
A1: this compound is a furanosesterterpene, a class of natural products characterized by a 25-carbon skeleton often incorporating a furan ring.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C25H32O4, and its molecular weight is 400.52 g/mol.
Q3: Where is this compound naturally found?
A3: this compound is primarily isolated from marine sponges, particularly those belonging to the genus Ircinia. It has also been found in the nudibranch Hypselodoris capensis, which is believed to acquire it from its sponge diet []. Notably, this compound serves as a chemotaxonomic marker for the family Irciniidae [].
Q4: Are there other structural variants of this compound in nature?
A4: Yes, several structural isomers of this compound exist, differing in the geometry of their double bonds (E or Z configuration) and the stereochemistry at the C-18 position. These include (7E,12Z,20Z)-variabilin, (8Z,13E,20Z)-strobilinin, (8E,13Z,20Z)-strobilinin, and (7Z,12Z,20Z)-variabilin [, , ]. Additionally, derivatives such as variabilin acetate and sulfated forms have also been identified [, ].
Q5: What spectroscopic techniques are used to characterize this compound?
A5: The structure of this compound and its isomers is primarily elucidated using 1D and 2D NMR spectroscopy, including techniques like COSY, HSQC, and HMBC. Mass spectrometry, UV spectroscopy, and IR spectroscopy also contribute to structural characterization [, , , , ].
Q6: Does this compound exhibit any biological activities?
A6: Yes, this compound has demonstrated various biological activities, including antimicrobial, anticancer, anti-inflammatory, and platelet aggregation inhibitory effects [, , , , ].
Q7: What is the mechanism of action for this compound's anti-inflammatory activity?
A8: this compound inhibits both human secretory and cytosolic phospholipase A2 (PLA2) enzymes, which are crucial in the inflammatory cascade responsible for producing mediators like prostaglandins and leukotrienes []. By inhibiting PLA2, this compound can suppress the production of these inflammatory mediators.
Q8: How does this compound affect platelet aggregation?
A9: A unique RGD (Arg-Gly-Asp) motif present in a this compound analogue isolated from the hard tick Dermacentor variabilis contributes to its potent antagonism of the fibrinogen receptor glycoprotein IIb-IIIa (GPIIb-IIIa; αIIbβ3), a key player in platelet aggregation [].
Q9: Could this compound be developed into a pharmaceutical agent?
A10: While this compound exhibits promising biological activities, its development into a pharmaceutical agent faces challenges. Its inherent instability and moderate anticancer activity with limited selectivity necessitate further research and potential modifications to enhance its therapeutic potential [].
Q10: Has this compound been chemically synthesized?
A11: Yes, total syntheses of this compound have been achieved using various strategies, including the catalytic, asymmetric "interrupted" Feist-Bénary reaction and enzymatic desymmetrization of propanediol derivatives [, ].
Q11: Are there strategies to improve the stability of this compound?
A14: Encapsulation of this compound into solid lipid nanoparticles (SLNs) has shown promising results in enhancing its stability and cytotoxic activity in vitro [].
Q12: What analytical methods are used to quantify this compound?
A15: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry, is commonly employed for the detection and quantification of this compound and its related compounds [, , ].
Q13: Does this compound have any ecological significance?
A16: In its natural environment, this compound is believed to play a role in the chemical defense of marine sponges against predators, including fish [, ]. Its presence in the nudibranch Hypselodoris capensis suggests a potential role in the defense mechanisms of these organisms as well [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




